REACTION_CXSMILES
|
I[C:2]1[CH:12]=[CH:11][C:5]([C:6]([N:8]([CH3:10])[CH3:9])=[O:7])=[CH:4][CH:3]=1.[F:13][C:14]([F:25])([F:24])[C:15]1[C:23]2[CH2:22][CH2:21][CH2:20][CH2:19][C:18]=2[NH:17][N:16]=1.N[C@@H]1CCCC[C@H]1N.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.[Cu]I>[CH3:9][N:8]([CH3:10])[C:6](=[O:7])[C:5]1[CH:11]=[CH:12][C:2]([N:17]2[C:18]3[CH2:19][CH2:20][CH2:21][CH2:22][C:23]=3[C:15]([C:14]([F:13])([F:25])[F:24])=[N:16]2)=[CH:3][CH:4]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
4 mg
|
Type
|
reactant
|
Smiles
|
N[C@H]1[C@@H](CCCC1)N
|
Name
|
copper (I) iodide
|
Quantity
|
0.7 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C(=O)N(C)C)C=C1
|
Name
|
|
Quantity
|
83 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=NNC=2CCCCC12)(F)F
|
Name
|
|
Quantity
|
4 mg
|
Type
|
reactant
|
Smiles
|
N[C@H]1[C@@H](CCCC1)N
|
Name
|
|
Quantity
|
105 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
copper (I) iodide
|
Quantity
|
0.7 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
4 mg
|
Type
|
reactant
|
Smiles
|
N[C@H]1[C@@H](CCCC1)N
|
Name
|
copper (I) iodide
|
Quantity
|
0.7 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 180° C. in a microwave reactor for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction stirred at 180° C. in a microwave reactor for 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
the reaction stirred at 180° C. in a microwave reactor for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The reaction mix
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
ADDITION
|
Details
|
added to a 5 g pre-packed silica column which
|
Type
|
WASH
|
Details
|
was then eluted from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the product was further purified by mass
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(C1=CC=C(C=C1)N1N=C(C=2CCCCC12)C(F)(F)F)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |